![molecular formula C18H19N3O4 B2906937 (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone CAS No. 2034583-40-7](/img/structure/B2906937.png)

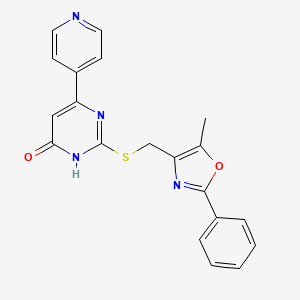

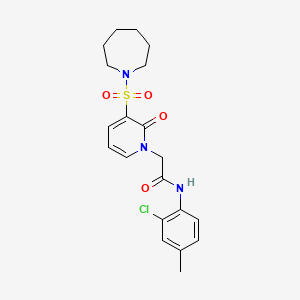

(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone” is a complex organic compound . It has been used in the synthesis of Doxazosin , a medication used to treat hypertension and benign prostatic hyperplasia .

Molecular Structure Analysis

The molecular structure of this compound is complex. It includes a 2,3-dihydrobenzo[b][1,4]dioxin ring attached to a piperidin-1-yl group via a methanone linkage . The compound also contains a pyridazin-3-yloxy group attached to the piperidin-1-yl group .科学的研究の応用

Synthesis of Doxazosin Analogues

This compound is structurally related to Doxazosin , an α1-adrenergic receptor antagonist used to treat high blood pressure and urinary retention associated with benign prostatic hyperplasia . Researchers are interested in synthesizing analogues of Doxazosin to explore potential improvements in pharmacological profiles. The synthesis process often involves creating derivatives of the core structure, which includes the (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl) moiety.

Development of α2-Adrenoceptor Subtype C Antagonists

The compound has been identified as a potential antagonist for α2-Adrenoceptor subtype C (alpha-2C). This application is particularly relevant in the treatment and prophylaxis of sleep-related breathing disorders, such as obstructive and central sleep apneas and snoring .

Enantioselective Synthesis

The compound’s framework is useful in the enantioselective synthesis of methanols, which are important intermediates in the production of various pharmaceuticals. Employing chiral ligands in Pd-catalyzed intramolecular aryl C–O bond formation can lead to the creation of these methanols with high enantioselectivity .

Asymmetric Desymmetrization Strategies

In organic chemistry, asymmetric desymmetrization is a powerful strategy for the synthesis of chiral compounds. The (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl) moiety can be utilized in such strategies to create complex, chiral molecules with potential applications in drug development .

Transition-Metal-Catalyzed Cross-Coupling Reactions

The compound can be involved in transition-metal-catalyzed cross-coupling reactions, which are widely applied in organic synthesis. These reactions are crucial for constructing complex molecules and can be used to create new stereocenters, which is a significant challenge in the field .

Computational Chemistry and Drug Design

The compound’s structure and reactivity make it a subject of interest in computational chemistry studies. These studies can provide models to rationalize the origin of enantioselectivity and help in designing drugs with desired stereochemical properties .

将来の方向性

作用機序

Target of Action

The primary targets of this compound are currently unknown. The compound is structurally similar to Doxazosin , which is known to target alpha-1 adrenergic receptors . .

Mode of Action

Based on its structural similarity to doxazosin , it may interact with its targets by binding to the alpha-1 adrenergic receptors, thereby inhibiting the action of norepinephrine and causing vasodilation .

Biochemical Pathways

If it acts similarly to doxazosin , it may affect the adrenergic signaling pathway, leading to downstream effects such as vasodilation and a decrease in blood pressure .

Result of Action

If it acts similarly to Doxazosin , it may cause vasodilation and a decrease in blood pressure .

特性

IUPAC Name |

2,3-dihydro-1,4-benzodioxin-3-yl-(3-pyridazin-3-yloxypiperidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O4/c22-18(16-12-23-14-6-1-2-7-15(14)25-16)21-10-4-5-13(11-21)24-17-8-3-9-19-20-17/h1-3,6-9,13,16H,4-5,10-12H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKBCKFWMCGLFDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2COC3=CC=CC=C3O2)OC4=NN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-chlorophenyl)-N-[(furan-2-yl)methyl]-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-amine](/img/structure/B2906861.png)

![[3-(2-Phenylethyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2906862.png)

![5-Fluoro-4-methyl-N-[(2-morpholin-4-ylpyridin-4-yl)methyl]pyridine-2-carboxamide](/img/structure/B2906868.png)

![(2Z)-2-[(2-fluoro-4-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2906870.png)

![N-({1-[3-(3,5-dimethylphenoxy)propyl]benzimidazol-2-yl}methyl)-N-methylacetami de](/img/structure/B2906871.png)

![N-(1,1-Dioxothiolan-3-yl)-N-(oxolan-2-ylmethyl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide](/img/structure/B2906872.png)